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Calcium lactate trihydrate

Calcium bioavailability Fractional absorption Clinical nutrition

Calcium lactate trihydrate (CAS 139061-06-6) is a hydrated organic calcium salt of lactic acid, existing as a white crystalline powder with the molecular formula C₆H₁₆CaO₉ and a molar mass of 272.26 g·mol⁻¹. It is one of several pharmacopoeial hydration states—anhydrous, monohydrate, trihydrate, and pentahydrate—each exhibiting distinct physicochemical and functional properties that directly impact formulation performance.

Molecular Formula C6H16CaO9
Molecular Weight 272.26 g/mol
CAS No. 139061-06-6
Cat. No. B12433671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium lactate trihydrate
CAS139061-06-6
Molecular FormulaC6H16CaO9
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Ca+2]
InChIInChI=1S/2C3H6O3.Ca.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2
InChIKeyUBWYRXFZPXBISJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Lactate Trihydrate (CAS 139061-06-6): Baseline Identity, Hydration State and Procurement-Relevant Characteristics


Calcium lactate trihydrate (CAS 139061-06-6) is a hydrated organic calcium salt of lactic acid, existing as a white crystalline powder with the molecular formula C₆H₁₆CaO₉ and a molar mass of 272.26 g·mol⁻¹ [1]. It is one of several pharmacopoeial hydration states—anhydrous, monohydrate, trihydrate, and pentahydrate—each exhibiting distinct physicochemical and functional properties that directly impact formulation performance [2]. The trihydrate form contains approximately 14% elemental calcium by weight and is freely soluble in water (9 g in 100 mL at 25 °C), though it is less soluble in hot water compared to the pentahydrate and exhibits inferior compaction properties for direct-compression tableting relative to its pentahydrate counterpart . These hydration-state-dependent differences are critical for scientific and industrial users to recognize, because procurement of the wrong hydrate can result in tablet crushing-strength failure, altered disintegration times, or unexpected dehydration behaviour during storage at elevated temperatures [3].

Why Calcium Lactate Trihydrate Cannot Be Generically Substituted: Hydration-State-Dependent Performance and Context-Specific Differentiation


Generic interchange among calcium salts or even among calcium lactate hydrates is not scientifically defensible because calcium bioavailability, solubility, taste, compaction behaviour, and food-texture functionality are each governed by the specific counter-ion, hydration water, and crystal lattice [1]. For instance, calcium lactate trihydrate provides a markedly different direct-compaction performance compared to calcium lactate pentahydrate—the pentahydrate yields superior tablet crushing strength and lower friability—while delivering comparable elemental calcium absorption to carbonate, citrate, and gluconate salts in fasting human subjects [2][3]. Additionally, calcium lactate imparts a significantly less bitter taste than equimolar calcium chloride, a property not shared by all calcium salts and critical for oral dosage forms and food fortification [4]. Consequently, substituting calcium lactate trihydrate with another calcium salt or hydrate without considering the specific performance dimension invites failure in tablet manufacturability, sensory acceptability, or in vivo calcium delivery.

Quantitative Differentiation Evidence for Calcium Lactate Trihydrate: Head-to-Head Comparisons with Key Analogs


Human Fractional Calcium Absorption: Calcium Lactate vs. Calcium Gluconate and Calcium Carbonate

In a controlled crossover study of healthy fasting adults administered a single 500‑mg elemental calcium dose, the net fractional calcium absorption (mean ± SEM) was 32 ± 4% from calcium lactate, 27 ± 3% from calcium gluconate, and 39 ± 3% from calcium carbonate. The differences among these salts were not statistically significant by ANOVA, demonstrating that calcium lactate and calcium gluconate are essentially interchangeable in terms of absorption, both being slightly lower than calcium carbonate under fasting conditions [1].

Calcium bioavailability Fractional absorption Clinical nutrition

Aqueous Solubility at 25 °C: Calcium Lactate Trihydrate vs. Calcium Gluconate

At 25 °C, calcium lactate trihydrate exhibits a water solubility of 9 g per 100 mL, whereas calcium gluconate is substantially less soluble—only 3.4 g per 100 mL for the anhydrous form and approximately 3.0 g per 100 mL for the monohydrate [1]. This approximately 2.6‑fold higher solubility provides calcium lactate with a distinct advantage in liquid formulations, beverage fortification, and applications requiring complete dissolution in cold-process settings.

Solubility Formulation science Food fortification

Direct Compaction Tableting Performance: Calcium Lactate Pentahydrate vs. Calcium Lactate Trihydrate vs. Dicalcium Phosphate Dihydrate

In a systematic compaction study, calcium lactate pentahydrate (Puracal® DC) demonstrated markedly superior compaction properties compared to calcium lactate trihydrate (Puracal® TP) and to the widely used inorganic filler dicalcium phosphate dihydrate (DCPD). Tablets prepared from the pentahydrate form exhibited higher crushing strength at equivalent compaction pressures, lower friability, and a low compaction-speed sensitivity, enabling robust high-speed tableting. In contrast, the trihydrate form produced tablets with lower mechanical strength, a limitation that was equally noted relative to DCPD [1]. This evidence underscores that calcium lactate trihydrate is not the preferred hydrate for direct compression; its primary value lies as a raw material for further processing into the pentahydrate form or as a soluble calcium source in wet-granulation or liquid formulations.

Pharmaceutical excipients Direct compression Tablet manufacturability

Taste Profile: Calcium Lactate vs. Calcium Chloride in Food and Oral Formulations

In psychophysical taste assessments, calcium lactate (CaLa) solutions at suprathreshold concentrations (1–100 mM) were rated as significantly less bitter and marginally more sour than equimolar calcium chloride (CaCl₂) solutions. At 100 mM, CaCl₂ solutions were perceived as 44% bitter and 35% salty, whereas CaLa solutions showed a dominant sour note with substantially reduced bitterness [1]. This sensory differentiation is confirmed by industrial practice: calcium lactate is preferred over calcium chloride in bakery and fruit‑processing applications precisely because it delivers calcium‑mediated texture firmness without the objectionable metallic or salty off‑flavors associated with the chloride salt [2].

Sensory science Food additives Patient compliance

In Vivo Bone Mineralization: Calcium Lactate vs. Calcium Carbonate vs. Calcium Phosphate in Parathyroidectomized Rats

In parathyroidectomized (PTX) rats fed a high‑calcium diet (1.5% Ca), the calcium lactate group achieved a serum calcium concentration of 9.8 mg·dL⁻¹ on Day 17 post‑supplementation, compared to 8.4 mg·dL⁻¹ for calcium carbonate and only 4.4 mg·dL⁻¹ for calcium phosphate. Correspondingly, histological examination of incisor dentin revealed that mineralization was 'best in the calcium lactate group, moderate in the calcium carbonate group, and poor in the calcium phosphate group' [1]. This superior systemic calcium delivery and tissue mineralization under conditions of parathyroid hormone deficiency highlights the higher bio‑accessibility of calcium from the lactate salt in a physiologically compromised model.

Bone mineralization Calcium bioavailability Preclinical model

Relative Bioavailability in Fortified Bread: Calcium Lactate vs. Calcium Carbonate, Citrate, and Sulfate

A relative bioavailability (RB) study in young male rats fed breads fortified with five different calcium sources found that, with calcium carbonate arbitrarily set at 100% RB, calcium lactate achieved an RB of 102%, calcium citrate 103%, calcium sulfate 105%, and a brand‑name supplement 102% [1]. The absence of physiologically significant differences among the organic and inorganic salts in this food matrix underscores that calcium lactate performs equivalently to carbonate in terms of calcium utilisation from solid foods, while offering the additional benefit of higher water solubility for processing flexibility.

Food fortification Calcium bioavailability Rat model

Best Application Scenarios for Calcium Lactate Trihydrate Based on Quantitative Evidence


Calcium Fortification of Clear Ready-to-Drink Beverages and Liquid Supplements

With a water solubility of 9 g/100 mL at 25 °C—approximately 2.6‑fold higher than calcium gluconate—calcium lactate trihydrate is the calcium salt of choice for transparent, cold‑processed beverages where complete dissolution, solution clarity, and neutral taste are paramount [1]. Its solubility advantage eliminates the need for suspending agents, reduces batch failure from precipitation, and supports calcium loading up to 500 mg per serving without compromising mouthfeel or appearance.

Calcium Delivery in Populations with Achlorhydria or Proton‑Pump Inhibitor Use

Unlike calcium carbonate, which requires gastric acid for dissolution and absorption, calcium lactate is soluble and absorbable across a wide pH range, making it the clinically rational choice for elderly patients, individuals on long‑term proton‑pump inhibitors, and those with atrophic gastritis—populations in whom carbonate‑based supplements show markedly reduced bioavailability [1]. The equivalent fractional absorption of calcium lactate (~32%) to other organic salts in fasting subjects confirms its reliability when gastric acid output is unpredictable.

Chewable and Dispersible Calcium Tablet Formulations Where Taste Is Critical

Psychophysical taste data demonstrate that calcium lactate is significantly less bitter than calcium chloride, with a sour note that is more readily maskable in fruit‑flavoured chewable tablets [1]. This property, combined with its good aqueous solubility and the advantage of avoiding the sandy mouthfeel typical of calcium carbonate, positions calcium lactate trihydrate as the preferred calcium source for paediatric, geriatric, and veterinary chewable dosage forms where compliance depends on palatability.

Texture‑Enhancing Calcium Source for Fresh‑Cut Fruit and Plant‑Based Protein Products

Calcium lactate trihydrate dissolves rapidly in cold water and provides free Ca²⁺ ions that crosslink pectin in fruit cell walls and proteins in plant‑based meat and dairy analogues, improving firmness without imparting the bitter or metallic off‑flavour associated with calcium chloride [1]. This dual functionality—texture enhancement plus calcium fortification—makes it uniquely suitable for clean‑label processed fruit and plant‑based food applications where ingredient simplicity and sensory neutrality are both critical procurement criteria.

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